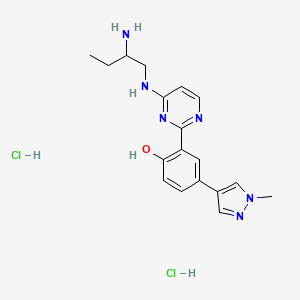

CRT0066101 dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C18H24Cl2N6O |

|---|---|

分子量 |

411.3 g/mol |

IUPAC 名称 |

2-[4-(2-aminobutylamino)pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride |

InChI |

InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H |

InChI 键 |

CXYCRYGNFKDPRH-UHFFFAOYSA-N |

规范 SMILES |

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

CRT0066101 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0066101 dihydrochloride (B599025) is a potent, selective, and orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] This document provides a comprehensive overview of the mechanism of action of CRT0066101, detailing its molecular targets, downstream signaling pathways, and its effects on cellular processes. The information presented is collated from preclinical studies and is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Introduction

The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, represents a critical node in cellular signaling, downstream of protein kinase C (PKC).[3] PKD isoforms are implicated in a variety of cellular functions, including proliferation, survival, migration, and inflammation.[1][3] Dysregulation of PKD signaling has been linked to the pathogenesis of several diseases, most notably cancer.[2][4] CRT0066101 has emerged as a valuable tool for elucidating the physiological and pathological roles of PKD and as a potential therapeutic agent.[1][2]

Core Mechanism of Action: Pan-PKD Inhibition

CRT0066101 is a pan-PKD inhibitor, demonstrating high potency against all three isoforms.[5][6] It acts as an ATP-competitive inhibitor, binding to the catalytic domain of the kinases and preventing the phosphorylation of their substrates.[2]

Quantitative Data: Inhibitory Potency

The inhibitory activity of CRT0066101 against the PKD isoforms and its effect on cancer cell proliferation are summarized in the tables below.

| Target | IC50 (nM) |

| PKD1 | 1[5][6] |

| PKD2 | 2.5[5][6] |

| PKD3 | 2[5][6] |

Table 1: In vitro inhibitory potency of CRT0066101 against PKD isoforms.

| Cell Line | Cancer Type | IC50 (µM) |

| Panc-1 | Pancreatic Cancer | 1[2] |

| T24T | Bladder Cancer | 0.3333[4] |

| T24 | Bladder Cancer | 0.4782[4] |

| UMUC1 | Bladder Cancer | 0.4796[4] |

| TCCSUP | Bladder Cancer | 1.4300[4] |

Table 2: Inhibitory concentration of CRT0066101 on the proliferation of various cancer cell lines.

Downstream Signaling Pathways

By inhibiting PKD, CRT0066101 modulates several key signaling pathways that are crucial for cancer cell growth and survival.

Inhibition of the NF-κB Pathway

A primary mechanism of CRT0066101's anti-tumor activity is through the suppression of the NF-κB signaling pathway.[2] PKD is known to phosphorylate IκB kinase (IKK), leading to the degradation of the IκBα inhibitor and the subsequent nuclear translocation and activation of NF-κB. CRT0066101 blocks this cascade, resulting in the abrogation of NF-κB-dependent gene expression, including pro-survival proteins like cyclin D1, survivin, and cIAP-1.[2][4]

Modulation of Other Pro-Survival Pathways

In addition to the NF-κB pathway, CRT0066101 has been shown to suppress other critical pro-survival signaling cascades, including the PI3K/AKT and MAPK/ERK pathways in certain cancer types.[1] The inhibition of these pathways contributes to the anti-proliferative and pro-apoptotic effects of the compound.

Cellular Effects

The inhibition of PKD and its downstream signaling pathways by CRT0066101 culminates in several key cellular outcomes detrimental to cancer cells.

Inhibition of Cell Proliferation

CRT0066101 effectively inhibits the proliferation of a wide range of cancer cells.[2][3][4] This is achieved through the induction of cell cycle arrest, primarily at the G2/M phase, and the downregulation of proteins essential for cell cycle progression, such as cyclin D1.[4]

Induction of Apoptosis

The compound induces apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP cleavage.[2][4] The pro-apoptotic effect is mediated by the suppression of NF-κB-dependent anti-apoptotic proteins.[2]

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying the effects of CRT0066101.

In Vitro Cell Proliferation Assay (BrdU Incorporation)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of CRT0066101 (e.g., 0.1 to 10 µM) for 48-72 hours.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.

-

Detection: Measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.

Western Blot Analysis

-

Cell Lysis: After treatment with CRT0066101, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., p-PKD, total PKD, p-IKK, IκBα, cleaved caspase-3, PARP, Cyclin D1, β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 Panc-1 cells) into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer CRT0066101 orally (e.g., 80 mg/kg/day) or via intraperitoneal injection.[2]

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL assay for apoptosis).[2]

Conclusion

CRT0066101 dihydrochloride is a potent and specific inhibitor of the PKD kinase family. Its mechanism of action involves the direct inhibition of PKD activity, leading to the suppression of key downstream signaling pathways, most notably the NF-κB cascade. This results in the inhibition of cancer cell proliferation and the induction of apoptosis. The data summarized in this guide underscore the potential of CRT0066101 as a therapeutic agent and a valuable research tool for investigating PKD-mediated signaling in health and disease. Further research, including clinical trials, is warranted to fully elucidate its therapeutic utility.

References

- 1. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]

- 2. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 4. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Small Molecule Inhibitors of Protein Kinase D Suppress NF-kappaB Activation and Attenuate the Severity of Rat Cerulein Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Pan-PKD Inhibitor: A Technical Overview of CRT0066101

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0066101 is a potent and selective, orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3][4][5][6] Emerging as a significant tool in cancer research, this compound has demonstrated anti-proliferative and pro-apoptotic effects across a range of cancer models, including pancreatic, triple-negative breast, and bladder cancers.[4][7][8] This technical guide provides a comprehensive overview of the primary and secondary targets of CRT0066101, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for key assays.

Molecular Targets of CRT0066101

The primary molecular targets of CRT0066101 are the three isoforms of Protein Kinase D: PKD1, PKD2, and PKD3.[1][2][4][5][6][9] It acts as a pan-PKD inhibitor with high potency. Additionally, CRT0066101 has been shown to inhibit Pim-2 kinase, albeit at a significantly lower potency.

Quantitative Data: Inhibitory Activity

The inhibitory activity of CRT0066101 against its primary and secondary targets is summarized in the table below.

| Target | IC50 (nM) |

| PKD1 | 1 |

| PKD2 | 2.5 |

| PKD3 | 2 |

| Pim-2 | ~135.7 |

Data sourced from multiple references.[1][2][5][6][9]

Mechanism of Action and Signaling Pathways

CRT0066101 exerts its anti-cancer effects by inhibiting PKD, which is a crucial regulator of various cellular processes, including cell proliferation, survival, and migration. The inhibition of PKD by CRT0066101 disrupts downstream signaling cascades, leading to cell cycle arrest, apoptosis, and reduced tumor growth in vivo.[4][7][8]

Downstream Effects in Triple-Negative Breast Cancer (TNBC)

In TNBC models, CRT0066101 has been shown to inhibit the phosphorylation of several key cancer-driving factors, including:

-

MYC : A transcription factor that regulates cell growth and proliferation.

-

MAPK1/3 (ERK1/2) : Key components of the MAPK/ERK pathway that controls a wide range of cellular processes.

-

AKT : A central kinase in the PI3K/AKT pathway, crucial for cell survival and proliferation.

-

YAP : A key effector of the Hippo pathway, involved in organ size control and tumorigenesis.

-

CDC2 : A cyclin-dependent kinase that regulates cell cycle progression.[7]

The inhibition of these pathways leads to a G1 phase cell cycle arrest and increased apoptosis in TNBC cells.[7]

Downstream Effects in Pancreatic Cancer

In pancreatic cancer models, CRT0066101 has been shown to block the activation of NF-κB, a transcription factor that plays a critical role in inflammation, cell survival, and proliferation.[7][8][10] This leads to the abrogation of NF-κB-dependent gene expression, including cyclin D1, survivin, and cIAP-1, ultimately resulting in reduced cell proliferation and increased apoptosis.[8]

Downstream Effects in Bladder Cancer

In bladder cancer, CRT0066101 induces a G2/M phase cell cycle arrest.[11][12] This is associated with decreased levels of cyclin B1 and CDK1, and increased levels of p27Kip1 and phospho-CDK1 (Thr14/Tyr15).[8] CRT0066101 also downregulates Cdc25C and enhances the activity of Chk1, both of which contribute to the G2/M arrest.[11]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of CRT0066101.

In Vitro Kinase Assay

To determine the inhibitory potency of CRT0066101 against PKD isoforms and other kinases, a variety of in vitro kinase assays can be employed. A common method involves the use of a radiometric assay or a fluorescence-based assay.

-

Principle : Recombinant purified kinase is incubated with a specific substrate, ATP (often radiolabeled [γ-³³P]-ATP), and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the kinase activity.

-

General Protocol :

-

Prepare a reaction mixture containing the kinase, a specific peptide substrate, and a buffer with necessary cofactors (e.g., MgCl₂).

-

Add CRT0066101 at a range of concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period at a specific temperature (e.g., 30°C).

-

Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

-

Cell Proliferation Assay

The effect of CRT0066101 on cell proliferation is commonly assessed using colorimetric assays such as the MTT or CellTiter-Glo assay, or by direct cell counting.

-

Principle : These assays measure the metabolic activity of viable cells, which is proportional to the number of cells.

-

General Protocol (MTT Assay) :

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of CRT0066101 for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Apoptosis Assay

Apoptosis is frequently measured using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.

-

Principle : Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

General Protocol :

-

Treat cells with CRT0066101 for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13][14][15][16][17]

-

Western Blotting for Phosphorylated Proteins

To assess the effect of CRT0066101 on downstream signaling pathways, western blotting is used to detect changes in the phosphorylation status of specific proteins.

-

Principle : Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein.

-

General Protocol :

-

Treat cells with CRT0066101 for the desired time and lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

The membrane can be stripped and re-probed with an antibody for the total protein to serve as a loading control.[9][11][12][18][19]

-

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of CRT0066101 in a living organism, a xenograft mouse model is commonly used.

-

Principle : Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

-

General Protocol :

-

Inject human cancer cells (e.g., Panc-1 or MDA-MB-231) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer CRT0066101 to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 80 mg/kg/day). The control group receives a vehicle.[7][8]

-

Measure the tumor volume regularly using calipers.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[20][21]

-

Conclusion

CRT0066101 is a valuable research tool for investigating the role of the PKD signaling pathway in cancer and other diseases. Its high potency and selectivity for PKD isoforms make it a powerful inhibitor for both in vitro and in vivo studies. The disruption of key downstream signaling pathways involved in cell proliferation, survival, and cell cycle regulation underscores its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for researchers to further explore the multifaceted effects of this potent pan-PKD inhibitor.

References

- 1. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 4. ascopubs.org [ascopubs.org]

- 5. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]

- 6. CRT0066101 (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]

- 7. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. kumc.edu [kumc.edu]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

CRT0066101: A Pan-PKD Inhibitor for Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of CRT0066101, a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family. It details the inhibitor's biochemical and cellular activities, its mechanism of action across various signaling pathways, and its preclinical efficacy in oncology and inflammatory disease models. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of PKD inhibition.

Introduction to Protein Kinase D (PKD)

The Protein Kinase D (PKD) family, comprising isoforms PKD1, PKD2, and PKD3, are serine/threonine kinases belonging to the Ca++/Calmodulin-dependent kinase (CaMK) superfamily.[1] PKD signaling pathways are activated by a wide range of stimuli, including G protein-coupled receptor (GPCR) agonists, growth factors, and hormones.[1][2] These kinases are crucial regulators of numerous cellular processes such as proliferation, survival, migration, angiogenesis, and protein trafficking.[1][3] Given their involvement in fundamental biological functions, dysregulation of PKD signaling is increasingly implicated in the pathology of various diseases, most notably cancer.[1][4]

CRT0066101: A Potent, Orally Bioavailable Pan-PKD Inhibitor

CRT0066101 is a small-molecule compound identified as a potent, selective, and orally bioavailable inhibitor of all three PKD isoforms.[4][5][6] Its development provides a critical tool for investigating the physiological roles of PKD and represents a promising therapeutic strategy for diseases driven by aberrant PKD activity.[7]

Biochemical and Cellular Activity

CRT0066101 demonstrates high potency against all PKD isoforms in biochemical assays and exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

The inhibitory concentration (IC50) values of CRT0066101 against the three PKD isoforms are in the low nanomolar range, highlighting its potency. The compound also shows selectivity for PKD over a broad panel of other protein kinases.[4][6]

| Target | IC50 Value | Notes |

| PKD1 | 1.0 nM | Determined by in vitro kinase assay (IMAP).[4][6][8] |

| PKD2 | 2.5 nM | Determined by in vitro kinase assay (IMAP).[4][6][8] |

| PKD3 | 2.0 nM | Determined by in vitro kinase assay (IMAP).[4][6][8] |

| PIM2 | ~135.7 nM | CRT0066101 also shows inhibitory activity against PIM2 kinase.[8][9] |

| Other Kinases | Low | Exhibits high selectivity against a panel of >90 protein kinases, including PKCα, MEK, ERK, and c-Src.[6] |

CRT0066101 effectively inhibits the proliferation and viability of various cancer cells, with IC50 values typically in the micromolar range.[4][7]

| Cell Line | Cancer Type | IC50 (Proliferation) | Notes |

| Panc-1 | Pancreatic Cancer | 1.0 µM | Measured by BrdU incorporation assay.[4][10] The compound also induces apoptosis in these cells by 6- to 10-fold.[4][8] |

| Various | Bladder Cancer | 2.5 - 5.0 µM | Effective in inhibiting cell growth in low attachment conditions.[11] |

| Various | Triple-Negative BC | Not specified | Dramatically inhibited proliferation and increased apoptosis and the G1-phase population of TNBC cells in vitro.[12][13] |

| Various | Colorectal Cancer | Not specified | Causes a dose-dependent suppression of PKD2 activation, leading to G2/M arrest and apoptosis.[5] |

Mechanism of Action

CRT0066101 exerts its effects by directly inhibiting the catalytic activity of PKD, thereby blocking downstream signaling cascades involved in cell growth, survival, and inflammation.

A primary mechanism of CRT0066101's anti-tumor activity is through the inhibition of the NF-κB pathway. PKD is known to activate the transcription factor NF-κB, which regulates the expression of genes critical for proliferation and survival.[3][4] In pancreatic cancer cells, CRT0066101 attenuates PKD1-mediated NF-κB activation and abrogates the expression of NF-κB-dependent proteins such as cyclin D1, survivin, and cIAP-1.[4][14] This blockade leads to reduced cell proliferation and increased apoptosis.[4]

CRT0066101 impacts multiple signaling nodes crucial for cancer progression. In triple-negative breast cancer (TNBC), the inhibitor has been shown to decrease the phosphorylation of MYC, MAPK1/3, AKT, and YAP.[5][12][13] In bladder and colorectal cancer, its activity leads to G2/M cell cycle arrest.[5][11] This is accompanied by modulation of key cell cycle regulators, including decreased levels of cyclin B1 and CDK1 and increased levels of p27Kip1.[11]

Beyond oncology, CRT0066101 demonstrates anti-inflammatory properties. In models of LPS-induced lung injury, it inhibits the production of proinflammatory cytokines (e.g., IL-6, TNF-α, IL-1β).[15] This effect is mediated by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) signaling pathway, which leads to reduced phosphorylation of NF-κB, ERK, and JNK.[8][15] CRT0066101 also suppresses the formation of the NLRP3 inflammasome complex.[15]

Preclinical Efficacy in In Vivo Models

CRT0066101 has been extensively validated in various preclinical xenograft models, where it significantly suppresses tumor growth when administered orally.

| Cancer Model | Animal Model & Dosing Regimen | Key Outcomes |

| Pancreatic | Panc-1 subcutaneous xenograft; 80 mg/kg/day (oral) for 24-28 days.[4][14][16] | Significant abrogation of tumor growth. Peak tumor concentration of 12 µM achieved within 2 hours.[4][14] |

| Pancreatic | Panc-1 orthotopic model; 80 mg/kg/day (oral) for 21 days.[4][14] | Potent blockade of tumor growth.[4] Reduced Ki-67 proliferation index, increased TUNEL+ apoptotic cells, and abrogated expression of NF-κB-dependent proteins.[4][14] |

| Bladder | Flank xenograft model. | Blocked tumor growth; average tumor volume was 835.83 mm³ vs. 1943.08 mm³ in the control group on day 25.[11] |

| Colorectal | HCT116 xenograft in nude mice. | Daily administration significantly inhibited tumor growth.[5] |

| Breast (TNBC) | Xenograft mouse model. | Reduced breast tumor volume in vivo.[12][13] |

The compound is reported to be well-tolerated in mice with no significant side effects observed at therapeutic doses.[5][11]

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of CRT0066101.

-

Objective: To determine the IC50 of CRT0066101 on PKD isoforms.

-

Methodology: The assay is based on Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP).

-

Recombinant PKD1, PKD2, or PKD3 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

-

A serial dilution of CRT0066101 is added to the reaction wells.

-

The kinase reaction is allowed to proceed, resulting in phosphorylation of the substrate.

-

A binding solution containing trivalent metal-based nanoparticles is added, which binds specifically to the phosphorylated peptides.

-

The binding causes a change in the rate of molecular rotation, which is measured as a change in fluorescence polarization.

-

The degree of inhibition is calculated relative to a DMSO control, and IC50 values are determined by non-linear regression.[4]

-

-

Objective: To measure the effect of CRT0066101 on cancer cell proliferation.

-

Methodology:

-

Pancreatic cancer cells (e.g., Panc-1) are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of CRT0066101 or DMSO vehicle for a specified period (e.g., 72 hours).

-

During the final hours of incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells.

-

Proliferating cells incorporate BrdU into their newly synthesized DNA.

-

Cells are fixed, and the DNA is denatured.

-

A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added, which binds to the incorporated BrdU.

-

A substrate is added that is converted by the enzyme into a colored product.

-

The absorbance is measured using a plate reader, which is proportional to the amount of DNA synthesis and thus cell proliferation.[4]

-

-

Objective: To evaluate the anti-tumor efficacy of CRT0066101 in a living organism.

-

Methodology:

-

Cell Implantation: Athymic nu/nu mice are injected with a suspension of cancer cells (e.g., 1x10^6 Panc-1 cells) either subcutaneously into the flank or orthotopically into the target organ (e.g., pancreas).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization & Treatment: Mice are randomized into control (vehicle) and treatment groups. CRT0066101 is administered, typically via oral gavage, at a specified dose and schedule (e.g., 80 mg/kg/day).

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

-

Endpoint & Analysis: At the end of the study (e.g., 21-28 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki-67, TUNEL assay for apoptosis, Western blot for protein expression).[4][11][14]

-

Conclusion and Future Directions

CRT0066101 has been established as a potent, selective, and orally active pan-PKD inhibitor with significant preclinical activity against multiple cancers and inflammatory conditions. Its mechanism of action, centered on the inhibition of critical survival and proliferation pathways like NF-κB, provides a strong rationale for its clinical development. Future research should focus on identifying predictive biomarkers for patient stratification, exploring rational combination therapies to overcome resistance, and further elucidating the distinct roles of PKD isoforms to potentially develop next-generation, isoform-specific inhibitors. The robust preclinical data package for CRT0066101 makes it a compelling candidate for translation into clinical trials for patients with pancreatic, breast, bladder, and other cancers with unmet medical needs.[5][7]

References

- 1. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases [mdpi.com]

- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 6. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]

- 7. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]

- 13. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Small molecule inhibitor CRT0066101 inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Biological Activity of CRT0066101 Dihydrochloride

Introduction

CRT0066101 dihydrochloride (B599025) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] It functions as a pan-PKD inhibitor, targeting all three isoforms (PKD1, PKD2, and PKD3) with high efficacy.[1][3] Due to the crucial role of PKD in regulating a multitude of cellular processes—including signal transduction, cell proliferation, survival, migration, and inflammation—CRT0066101 has emerged as a significant tool for preclinical research, particularly in oncology and inflammatory diseases.[4][5] Its anti-tumor activities have been demonstrated in various cancer models, including pancreatic, colorectal, breast, and bladder cancer.[1][6] This guide provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Analysis

The biological activity of CRT0066101 has been quantified through various in vitro assays, establishing its potency and selectivity.

Table 1: Inhibitory Activity of CRT0066101

This table summarizes the half-maximal inhibitory concentrations (IC50) of CRT0066101 against its primary targets, the PKD isoforms, and a secondary target, PIM2. Its high selectivity is demonstrated by its significantly lower potency against other common kinases.[2]

| Target Kinase | IC50 Value (nM) | Notes |

| PKD1 | 1.0[2][3] | Primary Target |

| PKD2 | 2.5[2][3] | Primary Target |

| PKD3 | 2.0[3] | Primary Target |

| PIM2 | ~135.7[3] | Secondary Target |

| Other Kinases | Low Activity | Exhibits high selectivity against a panel of over 90 other protein kinases, including PKCα, MEK, ERK, c-Raf, and c-Src.[2] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CRT0066101 demonstrates potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The IC50 values for cell proliferation highlight its efficacy in vitro.

| Cell Line | Cancer Type | IC50 for Cell Proliferation (µM) | Key Effects |

| Panc-1 | Pancreatic Cancer | 1.0[3][7] | Inhibition of proliferation, 6-10 fold induction of apoptosis, blocks neurotensin-induced PKD activation.[3][8] |

| T24T | Bladder Cancer | 0.3333[9] | Dose-dependent inhibition of cell growth.[9] |

| T24 | Bladder Cancer | 0.4782[9] | Dose-dependent inhibition of cell growth.[9] |

| UMUC1 | Bladder Cancer | 0.4796[9] | Dose-dependent inhibition of cell growth.[9] |

| TCCSUP | Bladder Cancer | 1.4300[9] | Dose-dependent inhibition of cell growth.[9] |

| TNBC Cells | Triple-Negative Breast Cancer | Not specified | Inhibits proliferation, increases apoptosis, and causes G1-phase cell cycle arrest.[10][11] |

| HCT116 | Colorectal Cancer | Not specified | Suppresses tumor growth in xenograft models.[1] |

Mechanism of Action

CRT0066101 exerts its biological effects primarily by inhibiting the catalytic activity of PKD isoforms. This inhibition blocks the phosphorylation of downstream substrates, thereby disrupting multiple oncogenic and inflammatory signaling pathways.

Inhibition of Pro-Survival and Proliferative Signaling

By inhibiting PKD, CRT0066101 effectively downregulates several key cancer-driving pathways:

-

NF-κB Pathway : In pancreatic cancer, CRT0066101 attenuates PKD1-mediated NF-κB activation, leading to the reduced expression of pro-survival proteins like survivin and cIAP-1.[3][8][9]

-

MAPK/ERK and AKT Pathways : In triple-negative breast cancer (TNBC), the compound strongly decreases the phosphorylation of MAPK1/3 and AKT (S473), both of which are critical for tumor growth and survival.[10]

-

Hippo-YAP Pathway : CRT0066101 treatment leads to a decrease in the phosphorylation of YAP on Ser127, inhibiting its pro-proliferative function.[10]

Induction of Cell Cycle Arrest

CRT0066101 has been shown to induce cell cycle arrest at different phases depending on the cancer type.

-

G1 Arrest : In TNBC, the compound increases the population of cells in the G1 phase.[10][11]

-

G2/M Arrest : In colorectal and bladder cancer, CRT0066101 causes a dose-dependent G2/M arrest.[1][6] This is achieved by modulating the activity of the CDK1-cyclin B1 complex. Specifically, it increases the levels of inhibitory proteins Myt1 and Wee1 and decreases the levels of activating proteins like Cdc25C, CDK1, and cyclin B1.[6][9]

Anti-Inflammatory Activity

Recent studies have revealed an anti-inflammatory role for CRT0066101. In models of lipopolysaccharide (LPS)-induced lung injury, it exerts a protective effect by inhibiting the production of pro-inflammatory cytokines. This action is mediated through the suppression of the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) signaling pathway and by inhibiting the formation of the NLRP3 inflammasome.[5]

Experimental Protocols

The biological activities of CRT0066101 were elucidated using a variety of standard and advanced molecular and cellular biology techniques.

-

Kinase Inhibition Assay : The IC50 values were determined using enzymatic assays. These typically involve incubating the recombinant kinase (e.g., PKD1, PKD2, PKD3) with a specific substrate and ATP. The inhibitory effect of CRT0066101 is measured by quantifying the reduction in substrate phosphorylation at various concentrations of the compound.

-

Cell Proliferation and Viability Assays (MTT, CCK-8) : Cancer cells are seeded in 96-well plates and treated with varying concentrations of CRT0066101 for a specified duration (e.g., 48-96 hours). Assays like MTT or Cell Counting Kit-8 (CCK-8) are then used to measure the metabolic activity of viable cells, from which the IC50 for cell growth inhibition is calculated.[9][10]

-

Apoptosis Assay (Annexin-V/Propidium Iodide) : To quantify apoptosis, cells treated with CRT0066101 are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a DNA stain that enters non-viable cells). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

-

Cell Cycle Analysis : Cells are treated with CRT0066101, harvested, and fixed (e.g., with ethanol). The fixed cells are then stained with a fluorescent DNA-binding dye like Propidium Iodide. The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][11]

-

Phosphoproteomic Analysis and Western Blotting : To investigate the effect on signaling pathways, treated cells are lysed, and proteins are extracted. Comparative phosphoproteomic analysis (e.g., using iTRAQ) can identify global changes in protein phosphorylation.[10][11] Western blotting is used to validate these findings by measuring the phosphorylation status of specific target proteins (e.g., p-AKT, p-MAPK, p-YAP) using phospho-specific antibodies.[10]

-

Xenograft Mouse Models : To assess in vivo efficacy, human cancer cells (e.g., Panc-1, HCT116) are implanted subcutaneously or orthotopically into immunodeficient mice.[8] Once tumors are established, mice are treated with CRT0066101 (e.g., 80 mg/kg/day via oral gavage).[3][8] Tumor volume is monitored over time to determine the anti-tumor effect of the compound.[1][8] At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

CRT0066101 dihydrochloride is a highly potent and specific pan-PKD inhibitor with significant biological activity against various cancers and inflammatory conditions. Its mechanism of action is centered on the disruption of critical cellular signaling pathways that control proliferation, survival, cell cycle progression, and inflammation. Through the inhibition of PKD, it downregulates NF-κB, MAPK, and AKT signaling and induces cell cycle arrest, collectively leading to reduced tumor growth and a dampened inflammatory response. The robust preclinical data, supported by detailed in vitro and in vivo experimental evidence, establish CRT0066101 as a valuable chemical probe for studying PKD function and a promising candidate for further therapeutic development.[1]

References

- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 2. This compound | PKD inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small molecule inhibitor CRT0066101 inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]

- 11. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CRT0066101 in Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0066101 is a potent and selective, orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] Emerging as a significant tool in cancer research, CRT0066101 has demonstrated considerable anti-tumor activity across a range of malignancies, including pancreatic, breast, and bladder cancers.[1][2][4] Its mechanism of action is centered on the modulation of several critical signal transduction pathways that govern cell proliferation, survival, apoptosis, and cell cycle progression. This technical guide provides an in-depth analysis of the role of CRT0066101 in these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Introduction to CRT0066101

CRT0066101 is a pan-PKD inhibitor, targeting all three isoforms (PKD1, PKD2, and PKD3) with high potency.[1][2] The PKD family of kinases are key downstream effectors of protein kinase C (PKC) and are implicated in a multitude of cellular processes, including cell growth, differentiation, and motility. In numerous cancer types, PKD isoforms are overexpressed and constitutively active, contributing to tumor progression and therapeutic resistance. By inhibiting PKD, CRT0066101 disrupts these oncogenic signals, leading to anti-proliferative and pro-apoptotic effects.

Quantitative Data Summary

The efficacy of CRT0066101 has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of CRT0066101 against PKD Isoforms

| Isoform | IC50 (nM) | Source |

| PKD1 | 1 | [5][6] |

| PKD2 | 2.5 | [5][6] |

| PKD3 | 2 | [5][6] |

Table 2: In Vitro Anti-proliferative Activity of CRT0066101 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Source |

| T24T | Bladder Cancer | 0.3333 | MTT Assay (4 days) | [1] |

| T24 | Bladder Cancer | 0.4782 | MTT Assay (4 days) | [1] |

| UMUC1 | Bladder Cancer | 0.4796 | MTT Assay (4 days) | [1] |

| TCCSUP | Bladder Cancer | 1.4300 | MTT Assay (4 days) | [1] |

| Panc-1 | Pancreatic Cancer | 1 | BrdU incorporation | [4] |

Role in Signal Transduction Pathways

CRT0066101 exerts its anti-cancer effects by modulating multiple interconnected signaling pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell proliferation and survival. In many cancers, this pathway is hyperactivated. CRT0066101 has been shown to suppress the MAPK/ERK pathway by decreasing the phosphorylation of MAPK1/3 (ERK1/2) at Thr202 and Tyr204.[7]

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that promotes cell survival and proliferation. CRT0066101 treatment leads to a significant decrease in the phosphorylation of AKT at Ser473, thereby inhibiting this pro-survival pathway.[7]

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of pro-survival genes. CRT0066101 has been shown to abrogate the activation of NF-κB and the expression of its downstream targets, such as cyclin D1, survivin, and cIAP-1.[4]

Hippo-YAP Pathway

The Hippo pathway is a tumor suppressor pathway that controls organ size by regulating cell proliferation and apoptosis. The downstream effector, Yes-associated protein (YAP), is a transcriptional co-activator that promotes cell growth. CRT0066101 treatment results in decreased phosphorylation of YAP at Ser127, which is a key regulatory event in this pathway.[7]

Cell Cycle Regulation

CRT0066101 has been shown to induce cell cycle arrest at the G2/M phase.[1] This is accompanied by alterations in the expression and phosphorylation of key cell cycle regulators. Specifically, CRT0066101 treatment leads to decreased levels of cyclin B1 and CDK1 (also known as Cdc2), and an increase in the inhibitory phosphorylation of CDK1 at Thr14 and Tyr15.[1] Furthermore, the expression of Cdc25C, the phosphatase that activates CDK1, is downregulated.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on CRT0066101.

Cell Viability Assay (MTT-based)

-

Cell Seeding: Plate bladder carcinoma cells in 96-well plates at a suitable density and allow them to attach for 24 hours.

-

Treatment: Remove the medium and replace it with fresh medium containing increasing concentrations of CRT0066101 (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µM).[1]

-

Incubation: Incubate the cells for the desired time period (e.g., 4 days).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).[1]

Western Blot Analysis of Phosphorylated Proteins

-

Cell Lysis: Treat cells with CRT0066101 (e.g., 5 µM for 1 hour in Panc-1 cells) and lyse them in a buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., Panc-1) into the flank of athymic nude mice.[4]

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

Treatment: Administer CRT0066101 orally (e.g., 80 mg/kg/day) or a vehicle control for a specified duration (e.g., 21 or 28 days).[4]

-

Monitoring: Monitor tumor volume and the body weight of the mice regularly.

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers, and Western blotting for target proteins.[4]

Conclusion

CRT0066101 is a promising anti-cancer agent that functions by inhibiting the PKD family of kinases, leading to the disruption of multiple oncogenic signaling pathways. Its ability to suppress the MAPK/ERK, PI3K/AKT, and NF-κB pathways, modulate the Hippo-YAP pathway, and induce G2/M cell cycle arrest underscores its potential as a multi-targeted therapeutic. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of CRT0066101. Further investigation into the nuanced roles of individual PKD isoforms and the development of isoform-specific inhibitors may pave the way for more precise and effective cancer therapies.

References

- 1. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]

- 8. medchemexpress.com [medchemexpress.com]

The Discovery and Development of CRT0066101: A Pan-PKD Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CRT0066101 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. Discovered through a dedicated screening program, this compound has demonstrated significant antitumor activity in a variety of preclinical cancer models, including pancreatic, triple-negative breast, and bladder cancers. CRT0066101 exerts its effects by inhibiting all three PKD isoforms (PKD1, PKD2, and PKD3), leading to the modulation of multiple downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CRT0066101, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and developmental workflow.

Introduction

The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, are key regulators of various cellular processes, including signal transduction, cell proliferation, apoptosis, and migration. Dysregulation of PKD signaling has been implicated in the pathogenesis of several diseases, most notably cancer, making it an attractive target for therapeutic intervention. CRT0066101 emerged from a screening program as a highly potent and selective pan-PKD inhibitor, showing promise as a therapeutic agent against various malignancies. This document details the scientific journey of CRT0066101 from its initial identification to its preclinical validation.

Discovery of CRT0066101

CRT0066101, chemically identified as 2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride, was discovered through a targeted screening of a diverse compound library against purified PKD family enzymes. The primary goal was to identify novel inhibitors of this kinase family for potential anticancer applications. CRT0066101 was selected as a lead compound due to its potent inhibitory activity against all three PKD isoforms.

Mechanism of Action

CRT0066101 functions as a pan-inhibitor of the PKD enzyme family. Its primary mechanism involves blocking the catalytic activity of PKD1, PKD2, and PKD3. This inhibition sets off a cascade of downstream effects on multiple signaling pathways that are frequently dysregulated in cancer.

Inhibition of Key Signaling Pathways

Preclinical studies have elucidated that CRT0066101's antitumor effects are mediated through the modulation of several critical signaling networks:

-

NF-κB Pathway: In pancreatic cancer cells, CRT0066101 has been shown to attenuate PKD1-mediated NF-κB activation. This leads to the reduced expression of NF-κB-dependent genes that are essential for cell proliferation and survival, such as cyclin D1, survivin, and cIAP-1.

-

MAPK and AKT Pathways: In triple-negative breast cancer (TNBC), treatment with CRT0066101 results in a significant decrease in the phosphorylation of MAPK1/3 and AKT. Inhibition of these pathways is a crucial component of its anti-proliferative and pro-apoptotic effects.

-

Hippo-YAP Pathway: The phosphorylation of Yes-associated protein (YAP), a key effector of the Hippo pathway, is also diminished by CRT0066101 in TNBC cells, further contributing to the suppression of tumorigenesis.

-

Cell Cycle Regulation: CRT0066101 induces cell cycle arrest in cancer cells. In TNBC, it causes an increase in the G1-phase population, while in bladder cancer, it blocks the cell cycle at the G2/M phase. This is achieved by altering the expression and activity of key cell cycle regulators like CDK1, cyclin B1, and Cdc25C.

-

Anti-Inflammatory Pathway: Beyond its direct anticancer effects, CRT0066101 also exhibits anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) signaling pathway. This leads to a reduction in the production of proinflammatory cytokines and can mitigate inflammatory conditions such as acute lung injury.

Quantitative Data Summary

The preclinical evaluation of CRT0066101 has generated significant quantitative data, highlighting its potency and efficacy.

Table 1: In Vitro Inhibitory Activity of CRT0066101

| Target/Assay | Cell Line | IC50 Value | Reference |

| Biochemical Kinase Inhibition | |||

| PKD1 | N/A | 1 nM | [1][2][3] |

| PKD2 | N/A | 2.5 nM | [1][2][3] |

| PKD3 | N/A | 2 nM | [1][2][3] |

| PIM2 | N/A | ~135.7 nM | [4] |

| Cell Proliferation Inhibition | |||

| Pancreatic Cancer | Panc-1 | 1 µM | [4] |

| Bladder Cancer | T24T | 0.3333 µM | |

| T24 | 0.4782 µM | ||

| UMUC1 | 0.4796 µM | ||

| TCCSUP | 1.4300 µM |

Table 2: In Vivo Pharmacokinetics and Efficacy of CRT0066101

| Cancer Model | Dosing Regimen | Key Findings | Reference |

| Pancreatic Cancer (Panc-1 Xenograft) | 80 mg/kg/day (oral) for 24 days | Significant abrogation of tumor growth. | [1] |

| Pancreatic Cancer (Panc-1 Orthotopic) | 80 mg/kg/day (oral) for 21 days | Potent blockade of tumor growth, reduced Ki-67 proliferation index, and increased apoptosis. | [1] |

| Pharmacokinetics (Mouse) | Single bolus dose | Terminal half-life: 60 min; Bioavailability: ~100%. | |

| 80 mg/kg/day (oral) for 5 days | Peak plasma concentration of 8 µM detectable at 6 hours. | ||

| Peak tumor concentration of 12 µM achieved within 2 hours. | [1] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the evaluation of CRT0066101.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of CRT0066101 on the catalytic activity of purified PKD isoforms.

-

Methodology:

-

Purified recombinant PKD1, PKD2, and PKD3 enzymes are used.

-

A kinase reaction is initiated by mixing the enzyme, a specific peptide substrate, and ATP in a reaction buffer.

-

CRT0066101 is added at varying concentrations to determine its effect on the phosphorylation of the substrate.

-

The extent of substrate phosphorylation is quantified, typically using methods like fluorescence polarization (e.g., IMAP assay) or radiometric assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

-

Specificity is assessed by testing CRT0066101 against a panel of other protein kinases.[1]

-

Cell Proliferation Assay (Cell Counting Kit-8)

-

Objective: To measure the effect of CRT0066101 on the proliferation of cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of CRT0066101 or a vehicle control.

-

After a defined incubation period (e.g., 48 or 72 hours), 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plates are incubated for 1-4 hours to allow for the conversion of the WST-8 tetrazolium salt into a colored formazan (B1609692) product by cellular dehydrogenases.

-

The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

-

IC50 values for cell proliferation are calculated from the dose-response curves.

-

Apoptosis Assay (Propidium Iodide/Annexin-V Staining)

-

Objective: To quantify the induction of apoptosis in cancer cells following treatment with CRT0066101.

-

Methodology:

-

Cells are treated with CRT0066101 for a specified duration.

-

Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin-V binding buffer.

-

Fluorescently labeled Annexin-V (e.g., Annexin-V FITC) and propidium (B1200493) iodide (PI) are added to the cell suspension.

-

Annexin-V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.

-

PI is a DNA intercalating agent that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable (Annexin-V negative, PI negative), early apoptotic (Annexin-V positive, PI negative), late apoptotic/necrotic (Annexin-V positive, PI positive), and necrotic (Annexin-V negative, PI positive).

-

Xenograft Mouse Model of Cancer

-

Objective: To evaluate the in vivo antitumor efficacy of CRT0066101.

-

Methodology:

-

Immunocompromised mice (e.g., nude or NSG mice) are used as hosts for human cancer cell lines or patient-derived tumor fragments (PDX).

-

For subcutaneous models, cancer cells are injected into the flank of the mice. For orthotopic models, cells are implanted into the organ of origin (e.g., pancreas).

-

Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

CRT0066101 is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.[1]

-

Tumor volume is measured regularly using calipers. Animal weight and overall health are also monitored.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Phosphoproteomic Analysis (iTRAQ)

-

Objective: To identify and quantify changes in protein phosphorylation in cancer cells upon treatment with CRT0066101.

-

Methodology:

-

Proteins are extracted from CRT0066101-treated and control cells.

-

The proteins are digested into peptides using trypsin.

-

The resulting peptides from each sample are labeled with different isobaric tags for relative and absolute quantitation (iTRAQ).

-

The labeled peptide samples are then combined and subjected to phosphopeptide enrichment, often using techniques like titanium dioxide (TiO2) chromatography.

-

The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The fragmentation of the iTRAQ tags in the mass spectrometer generates reporter ions that are used to quantify the relative abundance of each phosphopeptide between the different samples.

-

The fragmentation of the peptides themselves provides sequence information for their identification.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by CRT0066101.

Experimental Workflow

Caption: General experimental workflow for CRT0066101 development.

Conclusion

CRT0066101 has been robustly characterized as a potent and selective pan-PKD inhibitor with significant antitumor activity in a range of preclinical cancer models. Its ability to modulate multiple key oncogenic signaling pathways, induce cell cycle arrest and apoptosis, and its favorable pharmacokinetic properties underscore its potential as a novel therapeutic agent for cancer treatment. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic utility in human patients. This technical guide provides a foundational understanding of CRT0066101 for researchers and professionals in the field of drug discovery and development.

References

CRT0066101: A Potent Pan-Inhibitor of Protein Kinase D Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0066101 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] The PKD family, comprising PKD1, PKD2, and PKD3, are key regulators of a multitude of cellular processes, including cell proliferation, migration, survival, and inflammation.[3][4] Due to their significant role in various pathological conditions, particularly in oncology, PKD isoforms have emerged as promising therapeutic targets.[2][3] CRT0066101 has demonstrated efficacy as a pan-PKD inhibitor, exhibiting low nanomolar potency against all three isoforms.[5][6] This technical guide provides an in-depth overview of the selectivity of CRT0066101 for PKD isoforms, supported by quantitative data, experimental methodologies, and pathway visualizations.

Quantitative Data: Potency and Selectivity

CRT0066101 demonstrates high potency against all three PKD isoforms, with IC50 values in the low nanomolar range. This makes it a "pan-PKD inhibitor" as it effectively targets the entire enzyme subfamily.[3] The compound is orally bioavailable, which has facilitated its use in in vivo studies.[1]

| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Other Notable Targets |

| CRT0066101 | 1 [1][3][5] | 2.5 [1][3][5] | 2 [1][3][5] | PIM2 (~135.7 nM)[5][6] |

| BPKDi | 1[5] | 9[5] | 1[5] | |

| CID755673 | 182[5] | 280[5] | 227[5] | |

| kb NB 142-70 | 28.3[5] | 58.7[5] | 53.2[5] | |

| SD-208 | 107[3] | 94[3] | 105[3] |

Selectivity Profile: CRT0066101 has been screened against a large panel of over 90 protein kinases and has shown remarkable selectivity for the PKD family.[7] Notable kinases against which CRT0066101 shows poor inhibitory activity include PKCα, MEK, ERK, c-Raf, and c-Src, highlighting its specific mode of action. While it is a potent pan-PKD inhibitor, it has also been identified as a potent inhibitor of PIM2 kinase with an IC50 of approximately 135.7 nM.[5][6]

Experimental Protocols

The determination of the inhibitory potency (IC50) of CRT0066101 against PKD isoforms is typically performed using in vitro biochemical kinase assays.

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol outlines a general procedure for assessing the inhibitory effect of a compound on a specific kinase.

1. Reagents and Materials:

-

Recombinant human PKD1, PKD2, or PKD3 enzyme.

-

Kinase substrate (e.g., a synthetic peptide).

-

ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-33P]ATP).

-

Kinase reaction buffer.

-

CRT0066101 (or other test compounds) at various concentrations.

-

96-well filter plates.

-

Scintillation counter.

2. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of CRT0066101 in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

-

Reaction Setup: In a 96-well plate, combine the recombinant PKD enzyme, the specific substrate, and the diluted CRT0066101.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. The final reaction mixture will contain the enzyme, substrate, inhibitor, and ATP in the kinase buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

-

Washing: Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.

-

Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of CRT0066101. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

PKD isoforms are downstream effectors of diacylglycerol (DAG) and are activated via phosphorylation by protein kinase C (PKC).[3] Once activated, PKD regulates a variety of cellular functions. CRT0066101, as a pan-PKD inhibitor, blocks these downstream signaling events.

For instance, in pancreatic cancer cells, CRT0066101 has been shown to inhibit neurotensin-induced PKD1/2 activation, which in turn reduces the phosphorylation of Hsp27 and blocks NF-κB activation.[2][3] In triple-negative breast cancer, CRT0066101 inhibits the phosphorylation of key cancer-driving factors including MYC, MAPK1/3, AKT, and YAP.[8][9] Furthermore, in bladder cancer, the compound has been observed to induce G2/M cell cycle arrest.[4][10]

Caption: Simplified PKD signaling pathway and the inhibitory action of CRT0066101.

Experimental Workflow

The general workflow for identifying and characterizing a kinase inhibitor like CRT0066101 involves several key stages, from initial screening to detailed mechanistic studies.

Caption: General experimental workflow for the characterization of a kinase inhibitor.

Conclusion

CRT0066101 is a highly potent and selective pan-PKD inhibitor, demonstrating low nanomolar efficacy against PKD1, PKD2, and PKD3. Its selectivity against a broad range of other kinases underscores its value as a specific chemical probe to investigate PKD signaling and as a promising therapeutic candidate for various diseases, including cancer. The detailed understanding of its inhibitory profile, facilitated by robust biochemical and cellular assays, is crucial for its continued development and application in both basic research and clinical settings.

References

- 1. CRT0066101 (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]

- 2. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CRT0066101 | PKD inhibitor | Probechem Biochemicals [probechem.com]

- 8. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]

- 9. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pan-PKD Inhibitor CRT0066101: A Comprehensive Technical Review of its Pro-Apoptotic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor CRT0066101 and its well-documented effects on inducing apoptosis in various cancer models. CRT0066101 is a potent and selective inhibitor of all Protein Kinase D (PKD) isoforms, which are implicated in signaling pathways promoting cancer cell proliferation and survival.[1] By targeting PKD, CRT0066101 effectively disrupts these pathways, leading to programmed cell death. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling cascades to offer a comprehensive resource for professionals in oncology research and drug development.

Quantitative Effects of CRT0066101 on Apoptosis and Proliferation

The pro-apoptotic and anti-proliferative efficacy of CRT0066101 has been quantified across multiple cancer cell lines and in vivo models. The following tables summarize the key findings.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Panc-1 | Pancreatic Cancer | IC50 (BrdU incorporation) | 1 µM | [1] |

| Panc-1 | Pancreatic Cancer | Apoptosis Induction (cleaved caspase-3) | 6–10 fold increase | [1] |

Table 1: In Vitro Efficacy of CRT0066101 in Pancreatic Cancer Cells. This table highlights the potent anti-proliferative and pro-apoptotic effects of CRT0066101 on the Panc-1 human pancreatic cancer cell line.

| Animal Model | Cancer Type | Treatment | Effect on Apoptosis | Reference |

| Panc-1 Orthotopic Xenograft | Pancreatic Cancer | 80 mg/kg/day (oral) for 21 days | Increased TUNEL+ apoptotic cells (p<0.05) | [1] |

| HCT116 Xenograft | Colorectal Cancer | Daily administration | Significantly inhibits tumor growth | [2] |

| Breast Tumor Xenograft | Triple-Negative Breast Cancer | Not specified | Reduced breast tumor volume | [3] |

| Bladder Cancer Xenograft | Bladder Cancer | Not specified | Blocked tumor growth | [4] |

Table 2: In Vivo Anti-Tumor Activity of CRT0066101. This table summarizes the significant pro-apoptotic and tumor-regressive effects of CRT0066101 observed in various cancer xenograft models.

Core Signaling Pathway: PKD Inhibition Leading to Apoptosis

CRT0066101 primarily exerts its pro-apoptotic effects by inhibiting the PKD-mediated activation of the NF-κB signaling pathway. This pathway is crucial for the transcription of pro-survival genes. By blocking PKD, CRT0066101 prevents the activation of NF-κB, leading to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis.

References

- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]

- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of CRT0066101: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic properties of CRT0066101, a potent and selective inhibitor of the Protein Kinase D (PKD) family of enzymes. The document summarizes key pharmacokinetic data, details experimental methodologies from preclinical studies, and illustrates the compound's mechanism of action through its effects on critical signaling pathways.

In Vitro and In Vivo Pharmacokinetics of CRT0066101

CRT0066101 has demonstrated promising pharmacokinetic characteristics in preclinical studies, highlighting its potential as an orally bioavailable therapeutic agent.

In Vitro Inhibitory Activity

CRT0066101 is a highly potent inhibitor of all three PKD isoforms. The biochemical half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating strong and specific binding to the target enzymes.

| Isoform | IC50 (nM) |

| PKD1 | 1 |

| PKD2 | 2.5 |

| PKD3 | 2 |

In Vivo Pharmacokinetic Parameters in Mice

Studies in mouse models have been crucial in establishing the pharmacokinetic profile of CRT0066101. The compound exhibits excellent oral bioavailability and achieves therapeutic concentrations in both plasma and tumor tissue.

| Parameter | Value | Animal Model | Dosing |

| Terminal Half-life | 60 minutes | CD-1 Mice | Single bolus dose |

| Oral Bioavailability | ~100% | CD-1 Mice | Single bolus dose |

| Peak Plasma Concentration | 8 µM (detectable at 6 hours) | CD-1 Mice | 80 mg/kg/day for 5 days (oral) |

| Peak Tumor Concentration | 12 µM (within 2 hours) | nu/nu Mice with Panc-1 Xenografts | 80 mg/kg/day (oral)[1] |

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to evaluate the pharmacokinetics and efficacy of CRT0066101.

In Vivo Pharmacokinetic Study

-

Animal Model: CD-1 mice were used to determine the fundamental pharmacokinetic parameters of CRT0066101.

-

Dosing: For single-dose pharmacokinetics, a bolus dose was administered. For multiple-dose studies, mice received a daily oral gavage of 80 mg/kg of CRT0066101 for 5 days.[2]

-

Sample Collection: Blood was collected via cardiac puncture under terminal anesthesia at various time points after administration.[2]

-

Bioanalytical Method: While the specific parameters of the bioanalytical method for quantifying CRT0066101 in plasma and tumor tissue are not publicly detailed, such analyses are typically conducted using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This standard technique allows for the sensitive and specific quantification of small molecules in complex biological matrices. The general workflow for such a method would involve:

-

Sample Preparation: Protein precipitation from plasma or tissue homogenates using an organic solvent (e.g., acetonitrile).

-

Chromatographic Separation: Separation of the analyte from matrix components on a C18 reverse-phase column.

-

Mass Spectrometric Detection: Quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

In Vivo Efficacy Studies in Pancreatic Cancer Models

-

Heterotopic Xenograft Model:

-

Cell Line: Panc-1 human pancreatic cancer cells were used.

-

Animal Model: CR-UK nu/nu mice.

-

Procedure: 5 x 106 Panc-1 cells were injected subcutaneously. When tumors reached an average area of 0.3 cm², mice were treated with an oral daily dose of 80 mg/kg of CRT0066101.[2]

-

-

Orthotopic Xenograft Model:

-

Cell Line: Panc-1 cells.

-

Animal Model: Mice were implanted with Panc-1 cells in the pancreas.

-

Procedure: One week after implantation, mice were randomized into control (vehicle) and treatment groups. The treatment group received 80 mg/kg of CRT0066101 orally once daily for 21 days.[2]

-

Monitoring: Tumor volume was monitored weekly using bioluminescence imaging.[2]

-

Mechanism of Action and Signaling Pathways

CRT0066101 exerts its anti-cancer effects by inhibiting the PKD-mediated signaling pathways, primarily the NF-κB pathway, which is crucial for cancer cell proliferation and survival.

PKD Inhibition and Downstream Effects

G protein-coupled receptors (GPCRs) and other stimuli can activate Protein Kinase C (PKC), which in turn phosphorylates and activates PKD. Activated PKD then phosphorylates downstream targets, leading to the activation of the transcription factor NF-κB. CRT0066101 directly inhibits PKD, thereby blocking this entire cascade.

References

Methodological & Application

Application Notes and Protocols for CRT0066101 Dihydrochloride

For Research Use Only

Introduction